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Compound of Interest

Compound Name:
Methyl 3-((tert-

butoxycarbonyl)amino)picolinate

Cat. No.: B1463189 Get Quote

An In-depth Technical Guide to Methyl 3-((tert-butoxycarbonyl)amino)picolinate: Synthesis,

Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of functionalized

heterocyclic scaffolds is paramount. These molecular frameworks provide the necessary three-

dimensional architecture and electronic properties to engage biological targets with high affinity and

selectivity. Among these, substituted pyridine derivatives, such as Methyl 3-((tert-
butoxycarbonyl)amino)picolinate, have emerged as exceptionally versatile building blocks. This

guide, intended for the practicing research scientist, provides a detailed exploration of this valuable

compound, focusing on its synthesis, analytical characterization, and strategic application in the

synthesis of more complex molecules. The content herein is grounded in established chemical

principles, offering not just protocols, but the scientific rationale that underpins them.

Core Physicochemical Properties
Methyl 3-((tert-butoxycarbonyl)amino)picolinate is a bifunctional molecule featuring a picolinate

ester and a Boc-protected amine on a pyridine ring. This arrangement makes it an ideal intermediate

for introducing a substituted aminopyridine moiety in multi-step syntheses. The tert-butoxycarbonyl

(Boc) group provides a robust, yet readily cleavable, protecting group for the amine, allowing for

selective reaction at other sites of a molecule.
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The fundamental properties of the molecule are summarized below. The molecular formula and weight

are consistent with isomeric compounds cataloged in publicly available chemical databases.[1]

Property Value

Chemical Name Methyl 3-((tert-butoxycarbonyl)amino)picolinate

CAS Number 912369-42-7

Molecular Formula C₁₂H₁₆N₂O₄

Molecular Weight 252.27 g/mol [1]

Canonical SMILES COC(=O)C1=NC=CC=C1NC(=O)OC(C)(C)C

Appearance Expected to be an off-white to pale yellow solid

digraph "Methyl 3-((tert-butoxycarbonyl)amino)picolinate" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];

node [shape=plaintext];

edge [color="#202124"];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

N_pyridine [label="N", fontcolor="#EA4335"];

C_ester [label="C"];

O_ester_carbonyl [label="O", fontcolor="#EA4335"];

O_methoxy [label="O", fontcolor="#EA4335"];

C_methoxy [label="CH3"];
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N_amino [label="N", fontcolor="#4285F4"];

H_amino [label="H"];

C_boc_carbonyl [label="C"];

O_boc_carbonyl [label="O", fontcolor="#EA4335"];

O_boc_tertbutyl [label="O", fontcolor="#EA4335"];

C_tertbutyl_center [label="C"];

C_tertbutyl_1 [label="CH3"];

C_tertbutyl_2 [label="CH3"];

C_tertbutyl_3 [label="CH3"];

// Position nodes

C1 [pos="0,1.5!"];

C2 [pos="-1.3,0.75!"];

C3 [pos="-1.3,-0.75!"];

C4 [pos="0,-1.5!"];

C5 [pos="1.3,-0.75!"];

N_pyridine [pos="1.3,0.75!"];

C_ester [pos="2.6,1.5!"];

O_ester_carbonyl [pos="2.6,2.5!"];

O_methoxy [pos="3.9,0.75!"];

C_methoxy [pos="5.2,1.5!"];

N_amino [pos="-2.6,1.5!"];

H_amino [pos="-2.6,2.3!"];

C_boc_carbonyl [pos="-3.9,0.75!"];

O_boc_carbonyl [pos="-3.9,-0.25!"];

O_boc_tertbutyl [pos="-5.2,1.5!"];

C_tertbutyl_center [pos="-6.5,0.75!"];

C_tertbutyl_1 [pos="-6.5,-0.25!"];
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C_tertbutyl_2 [pos="-7.8,1.5!"];

C_tertbutyl_3 [pos="-5.2, -0.75!"];

// Draw bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- N_pyridine;

N_pyridine -- C1;

C1 -- C_ester [label=""];

C_ester -- O_ester_carbonyl [style=double];

C_ester -- O_methoxy;

O_methoxy -- C_methoxy;

C2 -- N_amino;

N_amino -- H_amino;

N_amino -- C_boc_carbonyl;

C_boc_carbonyl -- O_boc_carbonyl [style=double];

C_boc_carbonyl -- O_boc_tertbutyl;

O_boc_tertbutyl -- C_tertbutyl_center;

C_tertbutyl_center -- C_tertbutyl_1;

C_tertbutyl_center -- C_tertbutyl_2;

C_tertbutyl_center -- C_tertbutyl_3;

// Add implicit double bonds in pyridine ring

edge [style=double];

C1 -- N_pyridine;

C2 -- C3;

C4 -- C5;

}
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Caption: Chemical structure of Methyl 3-((tert-butoxycarbonyl)amino)picolinate.

Synthesis Pathway and Experimental Protocol
While a direct, peer-reviewed synthesis for Methyl 3-((tert-butoxycarbonyl)amino)picolinate is not

extensively documented in academic literature, a robust and logical pathway can be designed starting

from commercially available 3-Aminopicolinic acid. This approach involves two fundamental and high-

yielding transformations standard in organic synthesis: esterification of the carboxylic acid and Boc-

protection of the amine. The order of these steps can be critical; performing the esterification first under

acidic conditions would protonate the starting amine, preventing undesired side reactions and

potentially obviating the need for its protection initially.

3-Aminopicolinic Acid Step 1: Fischer EsterificationMeOH, H₂SO₄ (cat.), Reflux Methyl 3-aminopicolinate Step 2: Boc ProtectionBoc₂O, Base (e.g., TEA, DMAP), Solvent (e.g., DCM) Methyl 3-((tert-butoxycarbonyl)amino)picolinate

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the title compound.

Representative Experimental Protocol
This protocol is a representative procedure based on established methods for Fischer esterification and

N-Boc protection.[2] Researchers should optimize conditions based on their specific laboratory setup

and scale.

Step 1: Synthesis of Methyl 3-aminopicolinate

Apparatus Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 3-Aminopicolinic acid (10.0 g, 72.4 mmol).

Reagent Addition: Add anhydrous methanol (150 mL). Stir the suspension to ensure good mixing.

Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 mL, 37.6 mmol) dropwise to the

stirring suspension. The addition is exothermic.

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting

material.
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Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow

addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-

8).

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl

acetate (3 x 100 mL).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield crude Methyl 3-aminopicolinate, which can be used in

the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of Methyl 3-((tert-butoxycarbonyl)amino)picolinate

Apparatus Setup: In a 500 mL round-bottom flask, dissolve the crude Methyl 3-aminopicolinate

(assuming ~11.0 g, 72.3 mmol) in dichloromethane (DCM, 200 mL).

Reagent Addition: Add triethylamine (TEA, 20.2 mL, 144.6 mmol) followed by a catalytic amount of 4-

dimethylaminopyridine (DMAP, ~0.88 g, 7.2 mmol).

Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 17.4 g, 79.5

mmol) portion-wise.

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction to

completion by TLC.

Work-up: Wash the reaction mixture with 1M HCl (2 x 100 mL), followed by saturated aqueous

sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL).

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure. The resulting crude product can be purified by flash column chromatography on silica gel

(e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Analytical Characterization: An Expert's Perspective
While a published spectrum for this specific isomer is not readily available, its analytical profile can be

confidently predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
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Pyridine Ring Protons (3H): The three protons on the pyridine ring will appear as multiplets or

doublets of doublets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at

position 6, adjacent to the nitrogen, is expected to be the most downfield.

Methyl Ester Protons (3H): A sharp singlet at approximately δ 3.9-4.0 ppm is expected for the -OCH₃

group.

Amine Proton (1H): A broad singlet corresponding to the N-H proton will likely appear around δ 8.0-

9.0 ppm, the exact shift being dependent on concentration and solvent.

Boc Group Protons (9H): A characteristic sharp singlet for the nine equivalent protons of the tert-butyl

group will be observed in the upfield region, typically around δ 1.5 ppm.[3]

Expected ¹³C NMR Spectrum (in CDCl₃, 101 MHz):

Carbonyl Carbons (2C): The ester carbonyl carbon is expected around δ 165-170 ppm, while the

carbamate carbonyl will be slightly more upfield, around δ 152-155 ppm.[3]

Pyridine Ring Carbons (5C): These will appear in the aromatic region (δ 120-150 ppm). The carbon

bearing the ester (C2) and the carbon bearing the amino group (C3) will be significantly influenced by

these substituents.

Boc Group Carbons (2C): The quaternary carbon of the tert-butyl group will appear around δ 80-82

ppm, and the methyl carbons will produce a signal around δ 28 ppm.[3]

Methyl Ester Carbon (1C): The methoxy carbon will be observed around δ 52-53 ppm.

Expected IR Spectrum:

N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹.

C=O Stretches: Two distinct, strong absorption bands for the ester and carbamate carbonyls,

typically in the range of 1690-1750 cm⁻¹.

C-N and C-O Stretches: Strong absorptions in the fingerprint region (1100-1300 cm⁻¹).

Applications in Synthesis and Drug Discovery
The true value of Methyl 3-((tert-butoxycarbonyl)amino)picolinate lies in its utility as a versatile

intermediate. Its presence in the patent literature, such as in WO2016/196776, underscores its
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relevance in the synthesis of novel compounds for drug development programs.[4]

The strategic utility of this molecule can be understood by considering its reactive sites:

The Boc-Protected Amine: The Boc group is stable to a wide range of non-acidic conditions, allowing

for transformations elsewhere. Upon completion of other synthetic steps, it can be cleanly removed

with acids like trifluoroacetic acid (TFA) or HCl in an organic solvent to reveal the free amine. This

amine can then participate in amide bond formations, reductive aminations, or serve as a nucleophile

in substitution reactions.

The Methyl Ester: The ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the

corresponding carboxylic acid, which can then be used in amide coupling reactions. Alternatively, it

can be reduced to a primary alcohol.

The Pyridine Ring: The pyridine ring itself can undergo various transformations, although it is

generally electron-deficient.

This orthogonal reactivity makes it a valuable building block for creating libraries of compounds for

high-throughput screening or for the targeted synthesis of complex pharmaceutical agents.

Safety and Handling
As a laboratory chemical, Methyl 3-((tert-butoxycarbonyl)amino)picolinate should be handled with

appropriate care. While specific toxicity data is not available, related compounds are classified with

GHS hazard statements indicating potential for skin, eye, and respiratory irritation.[5]

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves when handling this compound.

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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